molecular formula C15H18N2O2 B5731973 isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Cat. No. B5731973
M. Wt: 258.32 g/mol
InChI Key: DINYEWWUIROEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, also known as IDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate varies depending on its application. In medicinal chemistry, this compound has been reported to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory and antiviral studies, this compound has been shown to inhibit the production of inflammatory cytokines and viral replication, respectively. In biochemistry, this compound has been found to inhibit enzymes by binding to their active sites and modulate protein-protein interactions by binding to specific domains.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune response, and the regulation of enzyme activity. In addition, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate in lab experiments is its ease of synthesis and purification. In addition, this compound has been found to be stable under various experimental conditions and can be easily modified to introduce functional groups. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a building block for the synthesis of functional materials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its ease of synthesis and purification, low toxicity, and good biocompatibility make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1H-pyrazole with isobutyryl chloride, followed by the reaction of the resulting intermediate with 4-hydroxybenzoic acid and isopropyl alcohol. The final product obtained is this compound, which is a white crystalline powder.

Scientific Research Applications

Isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, this compound has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, this compound has been explored for its potential use as a building block in the synthesis of functional materials.

properties

IUPAC Name

propan-2-yl 4-(3,5-dimethylpyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)19-15(18)13-5-7-14(8-6-13)17-12(4)9-11(3)16-17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINYEWWUIROEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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